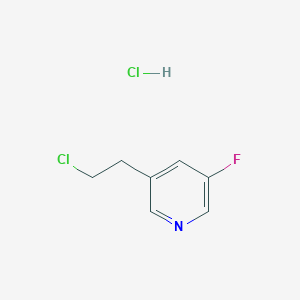

3-(2-氯乙基)-5-氟吡啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(2-Chloroethyl)-5-fluoropyridine hydrochloride” is a type of organophosphate compound, which are often used in various applications such as flame retardants, plasticizers, and pesticides . They are characterized by their phosphorus-containing structure and can have various substituents, such as chloroethyl and fluoropyridine groups in this case .

Synthesis Analysis

While specific synthesis methods for “3-(2-Chloroethyl)-5-fluoropyridine hydrochloride” are not available, similar compounds are often synthesized through substitution reactions . For example, 2-chloroethylamine hydrochloride can be prepared by taking ethanolamine as a raw material, using organic acid as a catalyst, and using hydrogen chloride as a chlorination reagent .Molecular Structure Analysis

The molecular structure of “3-(2-Chloroethyl)-5-fluoropyridine hydrochloride” would likely involve a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), substituted at the 3-position with a 2-chloroethyl group and at the 5-position with a fluorine atom .Chemical Reactions Analysis

Pyridinium salts, which “3-(2-Chloroethyl)-5-fluoropyridine hydrochloride” may be considered as, are known for their synthetic routes, reactivity, and importance in various applications .科学研究应用

5-FU 口服前药的临床研究

5-氟尿嘧啶的口服前药,如卡培他滨、UFT(氟尿苷加尿嘧啶)和 S-1(氟尿苷加 5-氯-2,4-二羟基吡啶加奥沙那钾),已被开发出来以提高治疗效果并降低 5-FU 的毒性。这些前药旨在通过调节其代谢途径来增强 5-FU 对各种实体瘤(包括胃肠道和乳腺中的实体瘤)的抗肿瘤活性。研究重点介绍了这些前药背后的药理学原理,并讨论了它们的临床药理学,重点关注抗肿瘤活性和毒性 (Malet-Martino & Martino, 2002)。

胃癌中的 S-1

S-1 是一种新型口服二氢嘧啶脱氢酶抑制性氟嘧啶 (DIF),含有替加氟和酶抑制剂,包括 5-氯-2,4-二羟基吡啶。它在治疗胃癌方面显示出前景,在较长时间内显示出 5-FU 的高血药浓度。临床试验和上市后调查评估了其耐受性、安全性、和疗效,表明 S-1 作为胃癌的潜在标准抗癌药物 (Maehara, 2003)。

蛋白质设计中的氟

探索将疏水性氨基酸的氟化类似物结合到蛋白质中,以创建具有新化学和生物学特性的蛋白质。氟化是一种增强蛋白质在化学和热变性下稳定性的策略,同时保持结构和活性。这种方法为蛋白质设计开辟了新途径,利用氟的独特物理化学特性 (Buer & Marsh, 2012)。

水性介质中的氟烷基化反应

在温和、环保的条件下将氟化或氟烷基化基团结合到目标分子的方法的开发引起了广泛的兴趣。本综述讨论了水性氟烷基化的进展,包括三氟甲基化和其他转化,强调了绿色化学的催化系统和新开发试剂的重要性 (Hai‐Xia Song 等人,2018 年)。

安全和危害

作用机制

Target of Action

3-(2-Chloroethyl)-5-fluoropyridine hydrochloride is an alkylating agent, similar to mechlorethamine . Alkylating agents primarily target DNA, the genetic material of cells . They bind to the DNA base guanine at the N7 nitrogen . This interaction disrupts the DNA structure, preventing cell duplication and leading to cell death .

Mode of Action

The compound interacts with its target, DNA, by forming covalent bonds . This process, known as alkylation, results in the formation of cross-links between two DNA strands . Cross-linking distorts the DNA structure, preventing the DNA strands from separating for replication or transcription . This disruption in DNA replication and RNA transcription inhibits cell growth and division .

Biochemical Pathways

Alkylating agents like this compound generally interfere with the dna replication and rna transcription processes . This interference can disrupt various cellular pathways, leading to cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

Similar compounds like mechlorethamine have a short biological half-life of less than a minute . They are rapidly distributed and excreted, with about 50% of the compound eliminated through the kidneys . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The primary result of the action of 3-(2-Chloroethyl)-5-fluoropyridine hydrochloride is the inhibition of cell growth and division . By disrupting DNA replication and RNA transcription, the compound prevents cells from duplicating . This leads to cell cycle arrest and triggers apoptosis, resulting in cell death . These effects are particularly beneficial in the treatment of rapidly dividing cells, such as cancer cells .

Action Environment

The action, efficacy, and stability of 3-(2-Chloroethyl)-5-fluoropyridine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the hydrolysis and degradation of similar compounds . Additionally, the presence of other substances in the environment, such as proteins or other chemicals, could potentially interact with the compound and alter its activity

属性

IUPAC Name |

3-(2-chloroethyl)-5-fluoropyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN.ClH/c8-2-1-6-3-7(9)5-10-4-6;/h3-5H,1-2H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWDBTWCAVBUTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CCCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide](/img/structure/B2826280.png)

![[(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methyl](methyl)amine](/img/structure/B2826281.png)

![3-(2-chloro-6-fluorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2826284.png)

![1-benzyl-9-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2826285.png)

![1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2826290.png)

![2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B2826292.png)

![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2826301.png)